molecular formula C19H24N4O4 B15108361 ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate

ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate

Cat. No.: B15108361
M. Wt: 372.4 g/mol
InChI Key: GWYHJRYDVLDSIN-UHFFFAOYSA-N
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Description

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ethyl ester group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-2-carboxylic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1H-indol-2-ylcarbonyl)-beta-alanine. This intermediate is then reacted with piperazine and ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of indole-2-methanol derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid derivatives: Share the indole moiety and exhibit similar biological activities.

    N-alkylated piperazine derivatives: Share the piperazine ring and are used in various pharmaceutical applications.

    Ethyl esters of amino acids: Share the ethyl ester group and are used as intermediates in organic synthesis.

Uniqueness

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and an ethyl ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[3-(1H-indole-2-carbonylamino)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-2-27-19(26)23-11-9-22(10-12-23)17(24)7-8-20-18(25)16-13-14-5-3-4-6-15(14)21-16/h3-6,13,21H,2,7-12H2,1H3,(H,20,25)

InChI Key

GWYHJRYDVLDSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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